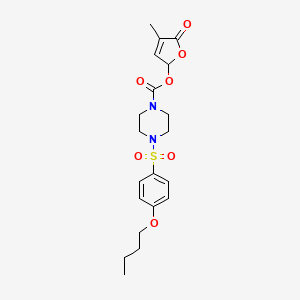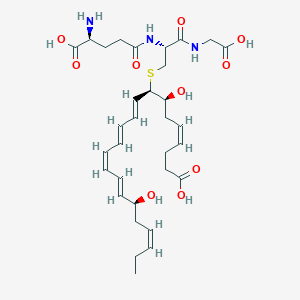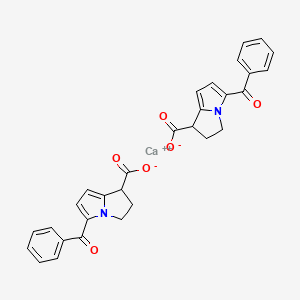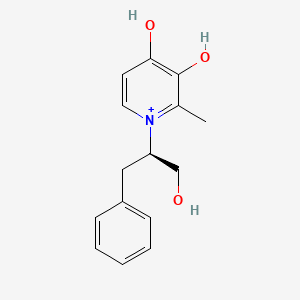![molecular formula C25H41NO7 B3025940 3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone CAS No. 1637356-98-9](/img/structure/B3025940.png)
3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone
Vue d'ensemble
Description
AS-2077715 is a fungal metabolite and an inhibitor of fungal mitochondrial complex III (cytochrome bc1; IC50 = 80 ng/ml for T. mentagrophytes complex III). It is selective for fungal over mammalian complex III (IC50s = 480 and 860 ng/ml for murine EL-4 cell and human Jurkat cell complex III, respectively). AS-2077715 inhibits ATP production in (IC50 = 0.33 µg/ml) and is fungicidal against T. mentagrophytes when used at concentrations of 1 and 10 µg/ml. In vivo, AS-2077715 (10 and 20 mg/kg) reduces the number of foot pad skin colony forming units (CFUs) in a guinea pig model of T. mentagrophytes infection.
3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone is a natural product found in Capnodium with data available.
Applications De Recherche Scientifique
Antifungal Properties
AS-2077715 exhibits potent antifungal activity. It selectively inhibits fungal mitochondrial complex III (cytochrome bc1) with an IC50 of 80 ng/ml for Trichophyton mentagrophytes complex III. Importantly, it demonstrates specificity for fungal over mammalian complex III, making it a promising candidate for combating fungal infections .
Biosynthesis Studies
Researchers have explored the biosynthesis of AS-2077715. The compound is derived from natural sources, and understanding its biosynthetic pathway is crucial. Recent studies have focused on pathway reconstitution and the identification of enzymes responsible for forming the unique all-cis cyclopentanetetraol moiety in AS-2077715. This knowledge can guide synthetic efforts and enhance production .
Ecological Implications
AS-2077715’s natural origin raises ecological questions. Researchers study its ecological role, biosynthesis in fungi, and potential ecological impact. Understanding these aspects contributes to broader ecological knowledge.
Mécanisme D'action
Target of Action
AS-2077715 primarily targets the fungal mitochondrial complex III (cytochrome bc1) . This complex plays a crucial role in the electron transport chain, a key process in cellular respiration. By inhibiting this complex, AS-2077715 disrupts the energy production in fungal cells .
Mode of Action
AS-2077715 interacts with the fungal mitochondrial complex III, inhibiting its function . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production . The compound is selective for fungal over mammalian complex III, indicating a specific interaction with the fungal target .
Biochemical Pathways
The primary biochemical pathway affected by AS-2077715 is the electron transport chain in the mitochondria . By inhibiting the complex III of this chain, the compound disrupts the normal flow of electrons, leading to a decrease in ATP production . This energy deprivation can lead to cell death, explaining the compound’s antifungal activity.
Result of Action
AS-2077715 has been shown to have potent antifungal activity. It inhibits ATP production and is fungicidal against T. mentagrophytes when used at concentrations of 1 and 10 µg/ml . In vivo, AS-2077715 reduces the number of foot pad skin colony forming units (CFUs) in a guinea pig model of T. mentagrophytes infection .
Action Environment
The action of AS-2077715 can be influenced by various environmental factors. For instance, the compound’s solubility in various solvents suggests that it may be affected by the lipid composition of the target cell’s membrane. Additionally, the compound’s selectivity for fungal over mammalian complex III suggests that differences in the protein structure of the target between species may influence its efficacy
Propriétés
IUPAC Name |
3-[6-(3,5-dimethylheptyl)oxan-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO7/c1-5-13(2)11-14(3)9-10-15-7-6-8-17(33-15)19-20(27)16(12-26(4)25(19)32)18-21(28)23(30)24(31)22(18)29/h12-15,17-18,21-24,27-31H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXGABLZLXTHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCC1CCCC(O1)C2=C(C(=CN(C2=O)C)C3C(C(C(C3O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexenyl]-6-pentylbenzoic acid methyl ester](/img/structure/B3025857.png)



![(T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-)](/img/structure/B3025865.png)


![6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one](/img/structure/B3025871.png)
![(6R,7R)-3-((carbamoyloxy)methyl)-7-((Z)-2-(furan-2-yl)-2-((methoxy-d3)imino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025872.png)


![Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-](/img/structure/B3025877.png)
![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)
![N,N-diethyl-2-[(4-fluorophenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025879.png)